molecular formula C19H20ClN3O2 B8594739 4-(p-Chlorophenylamino-carbonylaminomethyl)-1-benzylpyrrolidin-2-one CAS No. 103296-07-7

4-(p-Chlorophenylamino-carbonylaminomethyl)-1-benzylpyrrolidin-2-one

Cat. No. B8594739
Key on ui cas rn: 103296-07-7
M. Wt: 357.8 g/mol
InChI Key: WAKPLCFYMSAMQY-UHFFFAOYSA-N
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Patent
US04762832

Procedure details

52 g (0.25 mol) of 4-aminomethyl-1-benzylpyrrolidin-2-one are stirred for 2 hours at ambient temperature in 70 ml of dioxane with 38 g (0.25 mol) of p-chlorophenylisocyanate and the solution is then evaporated in vacuo. The residue crystallizes out of ethyl acetate to yield 67 g of the title compound, m.p. 139°-140° C.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:7][N:6]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5](=[O:15])[CH2:4]1.[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]=[C:24]=[O:25])=[CH:19][CH:18]=1>O1CCOCC1>[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23][C:24]([NH:1][CH2:2][CH:3]2[CH2:7][N:6]([CH2:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:5](=[O:15])[CH2:4]2)=[O:25])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
NCC1CC(N(C1)CC1=CC=CC=C1)=O
Name
Quantity
38 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=O
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution is then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue crystallizes out of ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=O)NCC1CC(N(C1)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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